molecular formula C7H8ClNO2S B13175298 3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid

3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid

Cat. No.: B13175298
M. Wt: 205.66 g/mol
InChI Key: OWUUKJDYHDUZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid is a β-amino acid derivative of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C7H8ClNO2S, with a molecular weight of 205.66 g/mol . This compound features a propanoic acid backbone substituted at the β-position with an amino group and a 5-chlorothiophen-2-yl ring . The chlorinated thiophene moiety is a privileged structure in medicinal chemistry, often contributing to distinct electronic properties and enhanced binding affinity in biological systems . Researchers value this compound as a versatile building block for the synthesis of more complex molecules. Its structure allows it to participate in various chemical reactions, such as amide bond formation at the carboxylic acid group, and nucleophilic substitution reactions at the amino group, facilitating its use in creating diverse compound libraries . While specific biological data for this exact analogue is limited in the public domain, closely related thiophene-based β-amino acids have demonstrated promising biological activities. Studies on similar compounds indicate potential applications as enzyme inhibitors or as probes for investigating biological pathways . Furthermore, analogous structures have shown notable antimicrobial properties in research settings, including activity against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis . The mechanism of action for such compounds often involves interaction with specific enzymatic targets or receptors, where the amino and carboxylic acid groups can form critical hydrogen bonds and ionic interactions, while the chlorothiophene ring may engage in hydrophobic and π-π stacking interactions . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

3-amino-3-(5-chlorothiophen-2-yl)propanoic acid

InChI

InChI=1S/C7H8ClNO2S/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H,10,11)

InChI Key

OWUUKJDYHDUZTR-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route Example

Step Reagents/Conditions Purpose
1 5-Chlorothiophene-2-carbaldehyde or 5-chlorothiophene Core heterocyclic precursor
2 Amination reagents (e.g., ammonia or amine sources) Introduction of amino group
3 Oxidizing agents (e.g., potassium permanganate, KMnO4) Oxidation to carboxylic acid
4 Chiral resolution or enantioselective catalysis (e.g., enzyme catalysis) Achieving (R)-configuration and enantiomeric purity
5 Protection/deprotection steps (e.g., Boc protection with trifluoroacetic acid deprotection) Protecting amino group during synthesis

This approach ensures the synthesis of the (R)-enantiomer with high stereochemical control, which is crucial for biological activity.

Industrial Scale Production

Industrial methods often scale the above laboratory procedures using continuous flow reactors and automated systems to enhance reaction control, reproducibility, and yield. Purification is typically achieved through crystallization and chromatographic techniques to ensure high purity of the final compound. The use of coupling reagents such as carbodiimides (e.g., EDC) and activating agents facilitates amide bond formation when applicable.

Analytical Techniques for Structural Confirmation

The following analytical methods are essential for confirming the structure, purity, and stereochemistry of 3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid:

Reaction Conditions and Reagents

Reaction Type Common Reagents/Conditions Major Products Formed
Amination Ammonia, amines under controlled temperature Amino-substituted thiophene derivatives
Oxidation Potassium permanganate (KMnO4), hydrogen peroxide (H2O2) Carboxylic acid formation
Reduction Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) Amine derivatives
Substitution Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu) Various substituted thiophene compounds

The chlorine on the thiophene ring can be substituted via nucleophilic aromatic substitution to generate derivatives with modified electronic and steric properties.

Notes on Enantiomeric Control

The (R)-enantiomer is typically obtained by:

Summary Table of Preparation Methods

Preparation Aspect Description
Starting Material 5-Chlorothiophene derivatives
Key Steps Chlorination → Amination → Oxidation → Chiral resolution
Reagents KMnO4, H2O2, LiAlH4, NaBH4, amines, carbodiimides (EDC/HOBt)
Reaction Conditions Controlled temperature, solvents such as ethers or alcohols, acidic/basic media
Purification Techniques Crystallization, chromatography (including chiral chromatography)
Analytical Characterization NMR, IR, MS, X-ray crystallography, chiral HPLC
Industrial Scale Continuous flow reactors, automated synthesis, scalable purification

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorinated thiophene ring can be reduced to a thiol group.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and receptor binding studies.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it valuable for developing new materials and formulations.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorinated thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

  • Imidazole () enables hydrogen bonding, which may improve target binding affinity. Indole () provides a planar, aromatic system with fluorine enhancing electronegativity.
  • Substituent Effects :

    • Chlorine at position 5 (thiophene) vs. 2 (phenyl) alters steric and electronic interactions. Ortho-substituted phenyl derivatives may exhibit steric hindrance .
    • Methyl and fluorine substituents () enhance metabolic stability and modulate solubility.

Solubility and Polarity:

  • Thiophene-based compounds are less polar than imidazole derivatives but more polar than phenyl analogs. This impacts membrane permeability and bioavailability.
  • The Boc-protected indole derivative () is likely less polar due to the hydrophobic tert-butoxycarbonyl (Boc) group, favoring organic solvent solubility.

Stereochemical Considerations:

  • The (3S)-configured imidazole compound () highlights the importance of chirality in biological activity. Enantiomers may exhibit divergent binding affinities or pharmacokinetic profiles.

Biological Activity

3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid, also known as (R)-3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural properties. The presence of a thiophene ring and an amino group allows this compound to interact with various biological targets, making it a candidate for pharmacological studies.

Chemical Structure and Properties

  • Molecular Formula : C8_{8}H8_{8}ClN\O2_{2}
  • Molecular Weight : Approximately 205.66 g/mol
  • Structural Features : Contains a thiophene ring substituted with chlorine and an amino acid backbone.

The compound's structure facilitates its reactivity and interaction with biological systems, particularly through hydrogen bonding and π-π interactions with proteins.

The biological activity of this compound primarily involves:

  • Interaction with Enzymes and Receptors : It modulates pathways related to inflammation and cell proliferation by binding to specific molecular targets.
  • Influence on Signaling Pathways : The compound has been shown to affect signaling pathways associated with various cellular functions, potentially leading to therapeutic effects in conditions involving dysregulated inflammation or cell growth .

In Vitro Studies

Research indicates that this compound exhibits significant biological activity. Key findings include:

  • Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines in cell culture models, suggesting potential use in treating inflammatory diseases.
  • Cell Proliferation Modulation : Studies have shown that it can influence cell cycle progression in cancer cell lines, indicating a role in cancer therapy .

Comparative Activity Table

CompoundBiological ActivityReference
This compoundInhibits inflammation, modulates cell proliferation,
2-ChloroadenosineAnti-platelet aggregation
PSB Family CompoundsHigh selectivity for A2A_{2A} receptors

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of this compound using human macrophage cells. The results indicated a significant reduction in the production of TNF-alpha and IL-6 upon treatment with the compound, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Cancer Cell Proliferation

In a separate study involving various cancer cell lines (e.g., breast and colon cancer), treatment with the compound resulted in a dose-dependent decrease in cell viability. This effect was attributed to the compound's ability to induce apoptosis through modulation of the MAPK signaling pathway .

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